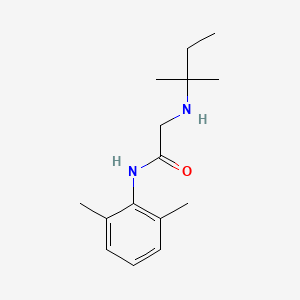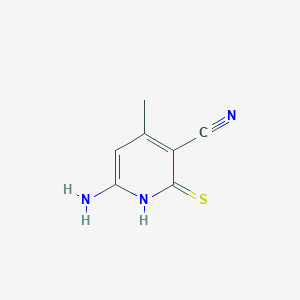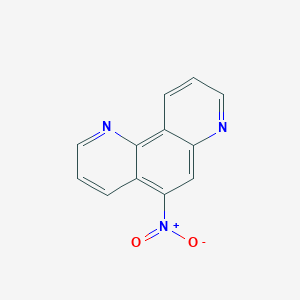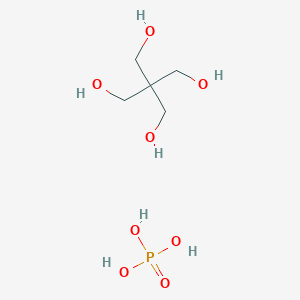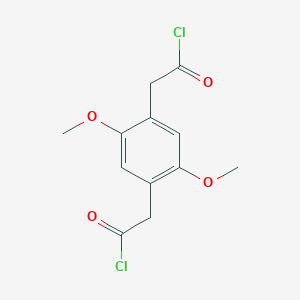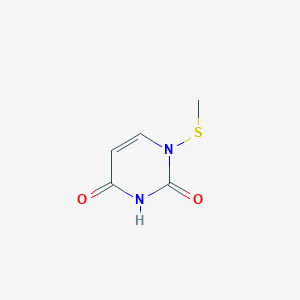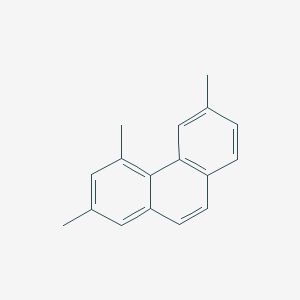![molecular formula C10H8N2 B14653342 1H-Imidazo[1,2-A]indole CAS No. 42341-27-5](/img/structure/B14653342.png)
1H-Imidazo[1,2-A]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo[1,2-A]indole is a heterocyclic compound that features a fused ring system combining an imidazole ring with an indole ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Imidazo[1,2-A]indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with glyoxal in the presence of an acid catalyst can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the fused ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazo[1,2-A]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce functional groups like halogens, amines, or thiols.
Applications De Recherche Scientifique
1H-Imidazo[1,2-A]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: this compound derivatives are used in the development of dyes, pigments, and other functional materials
Mécanisme D'action
The mechanism of action of 1H-Imidazo[1,2-A]indole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1H-Imidazo[1,2-B]pyrazole: Similar in structure but with a pyrazole ring instead of an indole ring.
1H-Imidazo[1,2-C]pyridine: Contains a pyridine ring fused with an imidazole ring.
Indole: A simpler structure with only the indole ring.
Uniqueness: 1H-Imidazo[1,2-A]indole is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
42341-27-5 |
|---|---|
Formule moléculaire |
C10H8N2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3H-imidazo[1,2-a]indole |
InChI |
InChI=1S/C10H8N2/c1-2-4-9-8(3-1)7-10-11-5-6-12(9)10/h1-7,11H |
Clé InChI |
MUTOFSWRJMAKRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3N2C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



